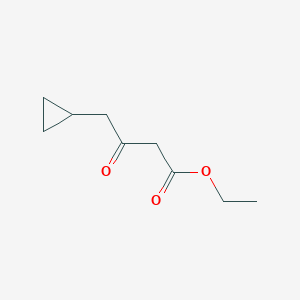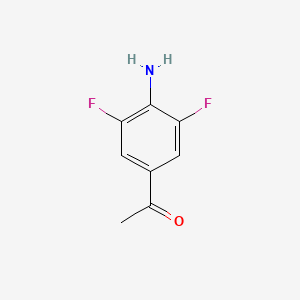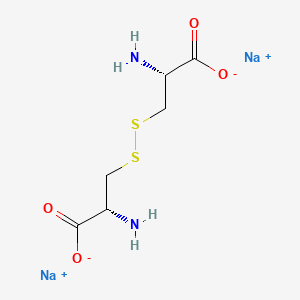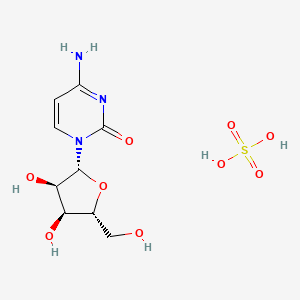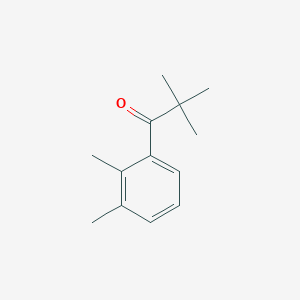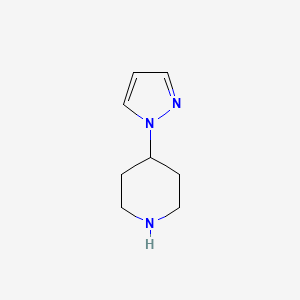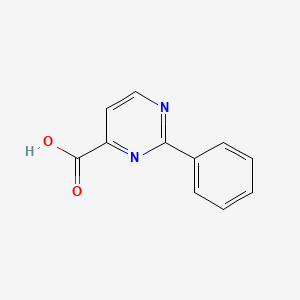
2-苯基嘧啶-4-羧酸
描述
2-Phenylpyrimidine-4-carboxylic acid, also known as 2-PhP-4-COOH, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 198-202°C and a boiling point of 285-287°C. It is soluble in water, alcohol, and ether, and has a molecular weight of 194.20 g/mol. 2-PhP-4-COOH is a versatile compound and has been used in a variety of scientific research applications, such as synthesis, drug discovery, and biochemistry.
科学研究应用
发光镧系框架
2-苯基嘧啶-4-羧酸已用于合成发光镧系框架。由于镧系离子的配位环境不同,这些框架表现出独特的性质,并显示出在光致发光应用中的潜力 (Jia 等人,2014).
液晶特性
该化合物已参与合成 5-芳基嘧啶-2-羧酸。它们的芳基酯表现出液晶特性,表明在液晶显示技术中具有潜在用途 (Mikhaleva 等人,1986).
共晶形成
在一项专注于共晶形成的研究中,2-氨基嘧啶分子与来自不同苯二乙酸分子的羧酸基团结合,形成氢键链。本研究提供了对这些化合物分子相互作用和结构构型的见解 (Chinnakali 等人,1999).
潜在抗菌剂
2-苯基嘧啶-4-羧酸的衍生物已被合成并评估为潜在抗菌剂,显示出对各种病原微生物的活性 (El-kerdawy 等人,1990).
磷酸二酯酶 4 (PDE4) 抑制剂
该化合物已被确认为磷酸二酯酶 4 (PDE4) 抑制剂,其衍生物显示出显着的体外和体内功效。这突出了其在治疗炎症性疾病中的潜力 (Goto 等人,2013).
5-嘧啶羧酸酯的合成
各种 5-嘧啶羧酸酯的合成,这可能对制药和化学工业感兴趣,涉及使用 2-苯基嘧啶-4-羧酸 (Schenone 等人,1990).
抗过敏剂
2-苯基嘧啶-4-羧酸的某些衍生物显示出有效的抗过敏活性。这为开发新的抗过敏药物提供了基础 (Juby 等人,1979).
腺苷受体拮抗剂
该化合物的氨基甲酸酯取代衍生物已被评估为双重腺苷 A1 和 A2A 受体拮抗剂,表明在治疗帕金森病中具有潜在的治疗应用 (Robinson 等人,2016).
抗菌评价
对 2-苯基嘧啶-4-羧酸的各种衍生物进行的研究显示出显着的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Shastri,2019).
属性
IUPAC Name |
2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXFHFYDRRIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617208 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-4-carboxylic acid | |
CAS RN |
16879-53-1 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)
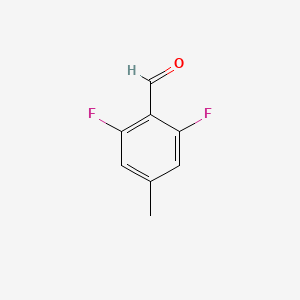

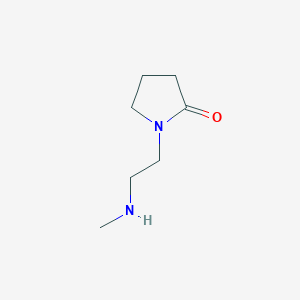
![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

